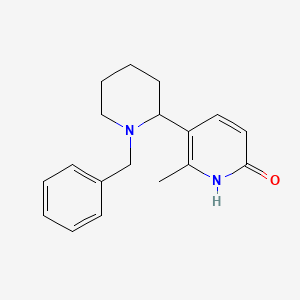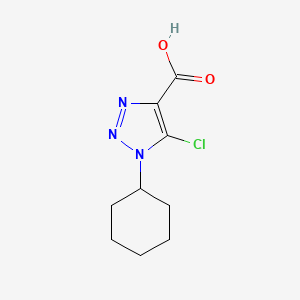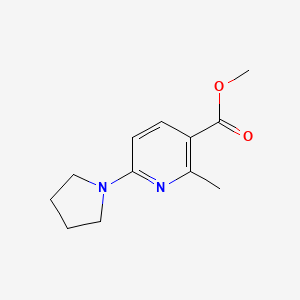
Methyl 2-methyl-6-(pyrrolidin-1-yl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methyl-6-(pyrrolidin-1-yl)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a pyrrolidine ring attached to the nicotinate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-6-(pyrrolidin-1-yl)nicotinate typically involves the reaction of 2-methyl-6-chloronicotinic acid with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then esterified using methanol and a catalyst like sulfuric acid to obtain the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-methyl-6-(pyrrolidin-1-yl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Compounds with different substituents replacing the pyrrolidine ring.
Aplicaciones Científicas De Investigación
Methyl 2-methyl-6-(pyrrolidin-1-yl)nicotinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of Methyl 2-methyl-6-(pyrrolidin-1-yl)nicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring plays a crucial role in enhancing the binding affinity and specificity of the compound. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 6-(pyrrolidin-1-yl)nicotinate
- Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate
- Methyl 2-chloro-6-(pyrrolidin-1-yl)nicotinate
Uniqueness
Methyl 2-methyl-6-(pyrrolidin-1-yl)nicotinate is unique due to the presence of the methyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and industrial applications.
Propiedades
Fórmula molecular |
C12H16N2O2 |
|---|---|
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
methyl 2-methyl-6-pyrrolidin-1-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-9-10(12(15)16-2)5-6-11(13-9)14-7-3-4-8-14/h5-6H,3-4,7-8H2,1-2H3 |
Clave InChI |
GCNHNCVLHRJXQC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)N2CCCC2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Cyclohexylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11804661.png)
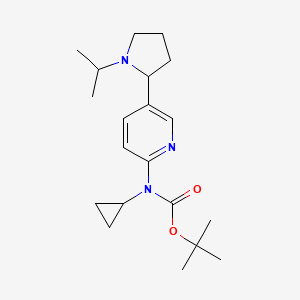
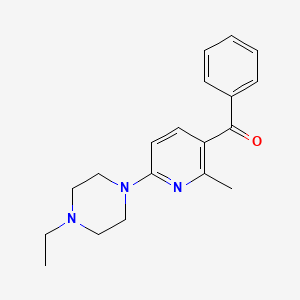
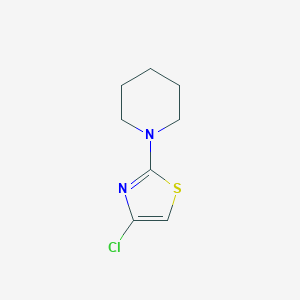
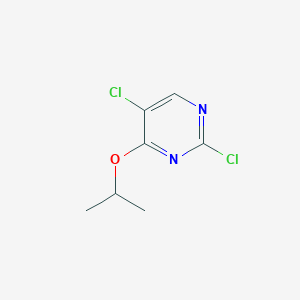
![2-(7-(Cyclopropanecarbonyl)-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B11804685.png)
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile](/img/structure/B11804689.png)
![2-(7-Nicotinoyl-5-oxo-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B11804701.png)
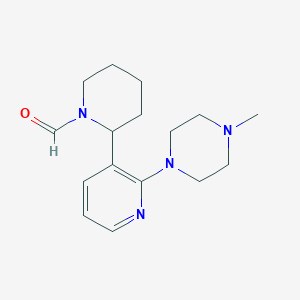
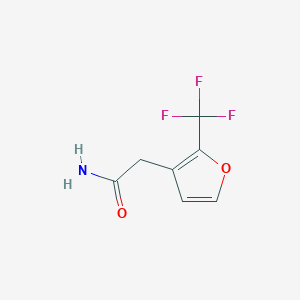
![Ethyl 2-bromo-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B11804717.png)
![(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-5-yl)(phenyl)methanol](/img/structure/B11804718.png)
